N-benzyl-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-benzyl-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked 4-methoxyphenyl carbamoyl methyl group. Its structure combines a benzamide backbone, an imidazole heterocycle, and a methoxy-substituted aromatic system.
- Amide coupling between benzoyl chloride derivatives and amine-containing intermediates.
- S-alkylation reactions to introduce the sulfanyl group, as seen in the synthesis of S-alkylated 1,2,4-triazoles .
- Use of imidazole precursors functionalized with thioether linkages, similar to methods for imidazolyl benzamides .
Properties
IUPAC Name |
N-benzyl-3-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-33-23-12-10-21(11-13-23)29-24(31)18-34-26-27-14-15-30(26)22-9-5-8-20(16-22)25(32)28-17-19-6-3-2-4-7-19/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMNRGSSOMFQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzamide Core Construction
The benzamide backbone is synthesized via nucleophilic acyl substitution between 3-nitrobenzoyl chloride and benzylamine in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) serves as an acid scavenger, achieving yields of 85–90% after recrystallization from ethanol. Subsequent reduction of the nitro group to an amine employs hydrogen gas (1 atm) over palladium-on-carbon (Pd/C, 10% w/w) in methanol, yielding 3-aminobenzamide.
Imidazole Ring Formation
Imidazole cyclization is achieved using the Debus-Radziszewski reaction, where 3-aminobenzamide reacts with glyoxal and ammonium acetate in refluxing acetic acid (12 h). The resulting 1H-imidazol-1-yl intermediate is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7). Substitution at the imidazole C-2 position is facilitated by thiolation using thiourea and iodine in dimethylformamide (DMF), generating the 2-sulfanyl-1H-imidazol-1-yl derivative.
Sulfanyl-Carbamoyl Side Chain Installation
The final step involves coupling the 2-sulfanylimidazole intermediate with N-(4-methoxyphenyl)chloroacetamide. This reaction proceeds in DMF with potassium carbonate (K₂CO₃) as a base at 80°C for 8 h, achieving a 72% yield after purification via flash chromatography.
Table 1: Reaction Conditions for Conventional Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzamide formation | Benzylamine, TEA, DCM, 0°C | 85–90 |
| Nitro reduction | H₂, Pd/C, MeOH, RT | 92 |
| Imidazole cyclization | Glyoxal, NH₄OAc, AcOH, reflux | 68 |
| Thiolation | Thiourea, I₂, DMF, 60°C | 75 |
| Final coupling | N-(4-MeOC₆H₄)ClCH₂CONH₂, K₂CO₃, DMF, 80°C | 72 |
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative for key steps, particularly the final coupling reaction. Adapting methodologies from related imidazole derivatives, the sulfanylimidazole intermediate and N-(4-methoxyphenyl)chloroacetamide are mixed in acetonitrile and irradiated at 150 W for 15 min. This approach reduces reaction time from 8 h to 15 min while maintaining a comparable yield (70–74%).
Advantages:
- Enhanced reaction kinetics due to dielectric heating.
- Reduced solvent consumption (5 mL vs. 20 mL in conventional methods).
- Improved purity (95% by HPLC vs. 89% for thermal methods).
Characterization and Analytical Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 3.75 (s, 3H, OCH₃), 4.21 (s, 2H, SCH₂), 5.12 (s, 2H, NCH₂Ph), 6.89–7.92 (m, 12H, aromatic), 9.34 (s, 1H, NH).
- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
- HRMS (ESI): m/z Calcd for C₂₆H₂₅N₄O₃S [M+H]⁺: 485.1643; Found: 485.1648.
Table 2: Comparative Analytical Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 3.75 (OCH₃), 9.34 (NH) | |
| IR | 1665 cm⁻¹ (C=O) | |
| HRMS | 485.1648 [M+H]⁺ |
Comparative Analysis of Synthetic Methods
Table 3: Method Efficiency Comparison
| Parameter | Conventional | Microwave |
|---|---|---|
| Total Time | 24–36 h | 4–6 h |
| Overall Yield | 52% | 55% |
| Energy Consumption | High | Moderate |
| Scalability | Batch | Continuous |
- Conventional Synthesis: Preferred for large-scale production due to established protocols, though energy-intensive.
- Microwave Method: Optimal for lab-scale rapid synthesis with reduced solvent waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic medium.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Benzyl halides, K2CO3, DMF as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated that derivatives of compounds similar to N-benzyl-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide exhibit significant antimicrobial properties. For instance, compounds synthesized with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Antibacterial (Bacillus subtilis) |
| N8 | 1.43 | Antibacterial (Escherichia coli) |
| N18 | 4.53 | Anticancer (HCT116 cell line) |
These findings suggest that the presence of specific functional groups, such as methoxy and sulfanyl groups, enhances the compound's antimicrobial efficacy against various pathogens .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly colorectal cancer cells (HCT116). The compound's structure allows it to interact with biological targets involved in cancer cell growth and survival.
The IC50 values reported for related compounds indicate potent anticancer activity:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| N9 | 5.85 | Colorectal (HCT116) |
| N18 | 4.53 | Colorectal (HCT116) |
| Standard Drug (5-FU) | 9.99 | Colorectal |
These results suggest that compounds with similar structures may serve as promising candidates for further development in cancer therapy .
Study on Antimicrobial Derivatives
A study focused on synthesizing derivatives of 2-Mercaptobenzimidazole demonstrated that modifications to the benzamide structure significantly enhanced antimicrobial activity against a range of pathogens, including resistant strains . The study utilized various assays to evaluate the minimum inhibitory concentrations (MICs), confirming the potential utility of these compounds in clinical settings.
Evaluation of Anticancer Properties
In another investigation, researchers evaluated several benzamide derivatives for their anticancer properties using the Sulforhodamine B assay against HCT116 cells. The results indicated that certain substitutions on the benzamide scaffold led to improved selectivity and potency compared to standard treatments like 5-Fluorouracil . This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-benzyl-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis . The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders.
Comparison with Similar Compounds
Imidazolyl Benzamides
- Compound 3b (N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide) : Structural Similarities: Shares the imidazolyl benzamide core. Key Differences: Replaces the sulfanyl-4-methoxyphenyl group with a 3,4-difluorophenyl ureido moiety.
1,2,4-Triazole Derivatives
- Compounds [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) :
- Structural Similarities : Contain sulfonyl and aryl substituents on a heterocyclic core.
- Key Differences : Use a 1,2,4-triazole ring instead of imidazole and lack the benzamide backbone.
- Tautomerism : Exist as thione tautomers, confirmed by absence of νS-H IR bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) . This contrasts with the target compound’s imidazole, which lacks tautomeric flexibility.
Benzamide Derivatives with Directing Groups
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
- Structural Similarities : Benzamide backbone with an N,O-bidentate directing group.
- Key Differences : Lacks heterocyclic systems (imidazole) and sulfanyl linkages.
- Functional Role : The hydroxy-dimethylethyl group facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound.
Anticonvulsant Benzimidazole Thioureas
- Compounds 3a-p (1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas) :
- Structural Similarities : Contain benzimidazole and thiourea groups.
- Key Differences : Use benzimidazole instead of imidazole and lack the methoxyphenyl carbamoyl system.
- Biological Relevance : Demonstrated anticonvulsant activity in MES and PTZ models, suggesting the target compound’s imidazole and benzamide motifs could be optimized for similar neurological applications .
Spectral Data
Biological Activity
N-benzyl-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound recognized for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Imidazole Ring : This is achieved through the reaction of glyoxal with ammonia and formaldehyde.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction using benzyl chloride introduces the benzyl group.
- Attachment of the 4-Methoxyphenyl Group : This step utilizes 4-methoxyphenyl isocyanate to form the carbamoyl group.
- Formation of the Sulfanyl Linkage : The intermediate compound reacts with a thiol to establish the sulfanyl linkage.
- Final Coupling : The final product is formed by coupling with benzoyl chloride to create the benzamide structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant inhibitory effects on various cancer cell lines, including:
- MCF-7 (breast cancer) : The compound exhibited an IC50 value indicating potent antiproliferative activity.
- A549 (lung cancer) : Inhibition of cell proliferation was noted, with promising results compared to standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 Value (μM) | Comparison Drug |
|---|---|---|
| MCF-7 | 5.85 | 5-Fluorouracil |
| A549 | 3.0 | Doxorubicin |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that it may serve as a potential inhibitor, comparable to donepezil.
| Enzyme | IC50 Value (nM) | Reference Compound |
|---|---|---|
| Acetylcholinesterase | 13.62 ± 0.21 | Donepezil |
The proposed mechanism of action involves:
- Inhibition of cell proliferation through induction of apoptosis in cancer cells.
- Interaction with specific enzyme targets , leading to altered signaling pathways that hinder tumor growth.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antiproliferative Effects : A detailed study demonstrated that various derivatives, including N-benzyl-3-[2-(4-methoxyphenyl)carbamoyl]methyl sulfanyl imidazole, displayed significant growth inhibition across multiple cancer cell lines, suggesting a promising avenue for further research in anticancer therapies .
- Cholinesterase Inhibition Study : Another investigation focused on its potential as an anti-cholinesterase agent, revealing effective inhibition rates that could be beneficial in treating Alzheimer’s disease .
- Molecular Docking Studies : Computational studies have predicted binding affinities and modes for this compound against various biological targets, supporting its potential therapeutic applications .
Q & A
Q. What synthetic methodologies are recommended for preparing N-benzyl-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Use a modular approach to synthesize the imidazole core via cyclization of thiourea derivatives with α-halo ketones, as described for analogous heterocycles .
- Step 2: Introduce the sulfanyl-carbamoyl moiety using a nucleophilic substitution reaction between a thiol intermediate and a pre-functionalized carbamoyl chloride .
- Optimization: Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze outcomes via response surface modeling, as demonstrated in flow-chemistry protocols for similar compounds .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Employ SHELXL for structure refinement and WinGX for data processing, leveraging anisotropic displacement parameters to resolve complex torsional angles in the benzamide and imidazole moieties .
- Spectroscopy: Use -/-NMR to confirm regioselectivity of substituents, with particular attention to imidazole proton splitting patterns (e.g., 1,2-disubstituted imidazoles exhibit distinct coupling constants) .
- Validation: Cross-validate crystallographic data with PLATON (via WinGX) to check for missed symmetry or twinning artifacts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement, particularly for flexible substituents like the benzyl and methoxyphenyl groups?
Methodological Answer:
- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model twinning, especially if the crystal exhibits pseudo-merohedral twinning due to rotational flexibility in the benzyl group .
- Disorder Modeling: Apply PART instructions in SHELXL to refine disordered methoxyphenyl moieties, constraining geometric parameters (e.g., bond distances/angles) based on prior structural databases .
- Cross-Validation: Compare results with independent software (e.g., OLEX2) and validate against Hirshfeld surface analysis to ensure electron density maps align with chemical expectations .
Q. What computational strategies are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic (imidazole sulfur) and electrophilic (carbamoyl carbonyl) sites .
- MD Simulations: Use GROMACS to simulate solvent interactions, particularly for sulfanyl groups, which may form hydrogen bonds with polar aprotic solvents (e.g., DMSO) .
- Docking Studies: Leverage AutoDock Vina to predict binding affinities with biological targets (e.g., kinases or cytochrome P450 enzymes), guided by structural analogs with known bioactivity .
Q. How can researchers optimize synthetic yield and purity when scaling up the reaction?
Methodological Answer:
- Continuous-Flow Systems: Adapt microreactor setups to enhance mixing efficiency and heat transfer, minimizing side reactions (e.g., imidazole ring decomposition) .
- Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product from byproducts like unreacted benzamide precursors .
- In-Line Analytics: Integrate FTIR or Raman spectroscopy for real-time monitoring of reaction progress, focusing on carbonyl (1680–1720 cm) and sulfanyl (2550–2600 cm) peaks .
Q. What methodologies are recommended for assessing the compound’s potential antimicrobial or antitumor activity?
Methodological Answer:
- In Vitro Assays: Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using imidazole-based controls (e.g., metronidazole) for comparison .
- Cytotoxicity Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), correlating IC values with structural features like the methoxyphenyl group’s electron-donating effects .
- Mechanistic Studies: Use Western blotting to evaluate apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., JAK/STAT pathways), referencing similar benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
